Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9(14)10-2-5-11(6-3-10,7-4-10)12-8-13/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSEYYGBGGDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . The reaction conditions are mild and operationally simple, making it suitable for large-scale production.
Chemical Reactions Analysis
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate is being investigated for its potential as a pharmaceutical compound. Its structural characteristics allow it to interact with biological targets effectively, which may lead to the development of new therapeutics. The bicyclic structure contributes to its ability to mimic natural substrates in enzyme-catalyzed reactions, potentially enhancing the efficacy of drug candidates.
1.2 Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, research has shown that modifications to the isocyanate functional group can increase cytotoxicity against various cancer types.
- Neuroprotective Effects : Some studies indicate that compounds with similar bicyclic structures can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Materials Science
2.1 Polymer Chemistry
This compound can serve as a building block for synthesizing advanced polymers and materials. Its isocyanate group enables it to participate in polyaddition reactions, leading to the formation of polyurethane materials with desirable mechanical properties.
2.2 Applications in Coatings and Adhesives
Due to its reactivity, this compound can be employed in formulating high-performance coatings and adhesives. The incorporation of this bicyclic structure into polymer matrices can enhance thermal stability and mechanical strength.
Chemical Intermediate
This compound acts as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions can modulate the activity of enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural and Reactivity Differences
Physical Properties and Stability
- Solubility : The isocyanate compound’s polarity (CCS ~147–159 Ų) suggests moderate solubility in polar aprotic solvents (e.g., DMF, THF), while the pentyl-substituted isothiocyanate () likely exhibits higher lipophilicity .
- Stability : Isocyanates are moisture-sensitive, requiring anhydrous storage, whereas the ethynyl and phenylthio derivatives () are more stable under ambient conditions .
Biological Activity
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate (CAS No. 1357397-18-2) is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHN\O
- Molecular Weight : 209.24 g/mol
- Structure : The compound features a bicyclic structure that enhances its stability and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in stress responses and cellular homeostasis. It acts as a modulator of the integrated stress response (ISR), which is crucial for cellular adaptation to stress conditions, including oxidative stress and nutrient deprivation.
Key Mechanisms:
- eIF2B Modulation : The compound has been shown to interact with the eIF2B signaling pathway, which is essential for protein synthesis regulation under stress conditions. This modulation can lead to reduced translation initiation, allowing cells to conserve resources during stress .
- Potential Therapeutic Applications : Due to its mechanism of action, this compound may have therapeutic potential in treating neurodegenerative diseases, cancer, and metabolic disorders by enhancing cellular resilience against various stressors .
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells. The modulation of stress pathways may enhance the efficacy of existing chemotherapeutic agents.
- Neuroprotective Effects : Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative damage, potentially offering insights into treatments for neurodegenerative diseases.
- Inflammatory Response Modulation : There is evidence that this compound can influence inflammatory pathways, suggesting a role in managing conditions characterized by chronic inflammation.
Research Findings
Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of bicyclic compounds:
- Bioisosterism : Research indicates that substituting traditional aromatic rings with bicyclic structures can improve solubility and metabolic stability while retaining or enhancing biological activity .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal favorable absorption characteristics, making it a candidate for further development in drug formulation.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves, and inspect gloves for defects before use to prevent skin contact. Dispose of contaminated gloves according to hazardous waste regulations .
- Wear full chemical-resistant protective clothing (e.g., lab coat, goggles) to minimize exposure. Respiratory protection (e.g., P95/P1 filters) is required for aerosolized particles; OV/AG/P99 or ABEK-P2 filters are recommended for higher protection .
- Avoid environmental release into drains due to potential bioaccumulation risks. No specific acute toxicity data are available, but IARC classifies components as possible carcinogens .
Q. What synthetic routes are available for preparing bicyclo[2.2.2]octane-1-carboxylate derivatives?
- Methodological Answer :
- A metal-free tandem reaction enables enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates via a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins. Yields exceed 80% with >90% enantiomeric excess (ee) under mild conditions .
- Copper-catalyzed C(sp³)-H functionalization can introduce substituents (e.g., phenylthio groups) at the 4-position, as demonstrated in the synthesis of methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (HRMS confirmed, white solid) .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M + H]+ at m/z 536.2254 for derivatives) .
- NMR : Assign bicyclic framework signals (e.g., δ 45.82–14.14 ppm for carbon environments) .
- Physical State : Typically isolated as white solids, with melting points and solubility profiles dependent on substituents .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the bicyclo[2.2.2]octane core?
- Methodological Answer :
- Boronate Introduction : Install 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups at the 4-position for Suzuki-Miyaura cross-coupling (e.g., methyl 4-(dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate, CAS 2244881-69-2) .
- Isocyanate Reactivity : Exploit the 4-isocyanate group for urea/thiourea formation with amines/thiols, as seen in contraceptive-active 4-phenylbicyclo[2.2.2]octane derivatives .
Q. How can computational modeling optimize enantioselective synthesis?
- Methodological Answer :
- Transition-State Analysis : Density functional theory (DFT) studies suggest an open transition state in the [4 + 2] cycloaddition, stabilized by hydrogen bonding with organic bases (e.g., quinine derivatives). This explains high ee values .
- Steric Mapping : Molecular dynamics simulations predict steric hindrance at the 1-carboxylate position, guiding substituent placement for improved selectivity .
Q. What contradictions exist in reported toxicity profiles, and how can they be resolved?
- Methodological Answer :
- Data Gaps : Acute toxicity, mutagenicity, and carcinogenicity data are absent in SDS documents, but IARC flags components as potential carcinogens .
- Mitigation : Conduct Ames tests for mutagenicity and OECD 403 acute inhalation studies. Compare with structurally analogous compounds (e.g., 4-aminobicyclo[2.2.2]octane derivatives, CAS 135908-33-7) to infer risks .
Q. How is this scaffold applied in natural product synthesis or drug discovery?
- Methodological Answer :
- Platencin Analogues : The bicyclo[2.2.2]octane core serves as a rigid intermediate in diterpene synthesis. Functionalization at C4 (e.g., hydroxyl, isocyanate) mimics bioactive moieties .
- Contraceptive Agents : 4-Phenyl derivatives exhibit estrogenic activity via steroid receptor modulation, validated in vitro (e.g., receptor binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
